N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide
Description
N-{2-[2-(3-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a heterocyclic compound featuring a fused triazolo-thiazole core linked to a sulfonamide group via an ethyl chain. The triazolo-thiazole scaffold is structurally analogous to compounds synthesized via photolysis of sulfilimines (e.g., 2-methylthio-1,2,4-triazolo[3,2-b]benzothiazole derivatives) . The 3-methylphenyl and phenoxy substituents likely influence lipophilicity and target binding, distinguishing it from simpler triazolo or sulfonamide derivatives.
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S2/c1-18-6-5-7-19(16-18)24-27-25-29(28-24)20(17-33-25)14-15-26-34(30,31)23-12-10-22(11-13-23)32-21-8-3-2-4-9-21/h2-13,16-17,26H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVKUQJIMDJCSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole and triazole rings, followed by their coupling with the phenoxy and benzenesulfonamide groups.
Formation of Thiazole Ring: The thiazole ring can be synthesized using Hantzsch’s method, which involves the cyclization of thioamides with α-haloketones in the presence of a base.
Formation of Triazole Ring: The triazole ring is typically formed by the cyclization of hydrazides with carbon disulfide and subsequent reaction with hydrazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide, and dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Triazolo-Thiazole Derivatives
details triazolo[3,2-b]benzothiazoles (e.g., compounds 7a and 7b ) with methyl or methylthio substituents. Key comparisons:
The absence of a methylthio group could alter electronic properties and reactivity .
Sulfonamide-Containing 1,2,4-Triazoles
synthesizes 1,2,4-triazole-3-thiones (e.g., 7–9 ) with sulfonylphenyl and fluorophenyl groups. Comparisons include:
- Tautomerism : Unlike the target compound, 7–9 exist in thione-thiol equilibrium, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) . The target’s sulfonamide group lacks this tautomerism, enhancing stability.
- Bioactivity: Fluorophenyl substituents in 7–9 improve metabolic resistance, whereas the target’s phenoxy group may enhance π-π stacking with biological targets .
Sulfonamide Derivatives with Heterocyclic Cores
describes a sulfonamide-thiadiazine-isoxazole hybrid (Compound 3 ), synthesized via hydrazine-isocyanate coupling. Key differences:
*The ethyl linker in the target compound may increase blood-brain barrier permeability compared to rigid conjugates .
Agrochemical Sulfonylurea Analogues
lists sulfonylurea pesticides (e.g., metsulfuron-methyl), which share sulfonamide-like motifs but differ in application:
| Compound | Structure | Use | Key Functional Groups |
|---|---|---|---|
| Metsulfuron-methyl | Triazinyl-sulfonylurea | Herbicide | Sulfonylurea, methoxy-triazine |
| Target Compound | Triazolo-thiazole-sulfonamide | Pharma potential | Phenoxy, 3-methylphenyl |
The target’s lack of a urea group and triazine ring suggests divergent mechanisms, likely favoring human therapeutic targets over plant enzyme inhibition .
Fluorinated Triazolo Derivatives
discloses fluorinated triazolo-oxazine benzamides (e.g., EP 3 532 474 B1 derivatives). Comparisons:
- Electron-Withdrawing Groups: Fluorine and trifluoromethyl groups in patented compounds enhance metabolic stability but reduce solubility. The target’s 3-methylphenyl and phenoxy groups balance lipophilicity and solubility.
- Heterocycle Impact : Oxazine rings in improve cyclic stability, whereas the triazolo-thiazole core in the target may confer higher aromatic stacking efficiency .
Biological Activity
N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide is a complex organic compound belonging to the class of triazolothiazole derivatives. These compounds have gained attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a triazolo-thiazole moiety combined with a sulfonamide group. Its molecular formula is , and it has a unique structure that contributes to its biological activity.
| Property | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | This compound |
| CAS Number | 894025-14-0 |
Anticancer Properties
Research indicates that derivatives of triazolothiazole compounds exhibit significant anticancer activity. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer).
- Methods : MTT assay for cell viability; flow cytometry for apoptosis analysis.
Results showed that at concentrations of 1 to 4 µM, the compound significantly reduced cell viability and induced apoptosis in treated cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against both gram-positive and gram-negative bacteria. The mechanism appears to involve inhibition of bacterial enzyme activity essential for survival.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory effects in vitro. It has been shown to reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group plays a crucial role in binding to the active sites of these enzymes, thereby blocking their function.
Case Studies and Research Findings
A comprehensive review of various studies highlights the potential applications of this compound in drug development:
- Study on Anticancer Activity :
- Study on Antimicrobial Properties :
- Study on Anti-inflammatory Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
